molecular formula C34H22O B043483 Di-(1-pyrenylmethyl)ether CAS No. 74833-81-1

Di-(1-pyrenylmethyl)ether

Cat. No. B043483
CAS RN: 74833-81-1
M. Wt: 446.5 g/mol
InChI Key: KDWSQWLDGXGQTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Di-(1-pyrenylmethyl)ether and related compounds typically involves the formation of ether linkages between pyrenyl units and other chemical structures. For instance, research has focused on the synthesis of various ether-linked pyrenophanes, demonstrating the diversity of methods available for creating ether bonds between aromatic units and exploring their fluorescence and conformational properties in response to metal ions (Maeda et al., 2019)(Maeda et al., 2019).

Molecular Structure Analysis

The molecular structure of Di-(1-pyrenylmethyl)ether is characterized by the presence of pyrene, a polycyclic aromatic hydrocarbon, linked by a methylene bridge through an ether linkage. This structure is significant for its photophysical properties, where the spatial arrangement and the nature of the linkages influence the fluorescence behavior. Studies on similar compounds have shown how the molecular structure affects their fluorescence response and interaction with metal ions, shedding light on the conformational dynamics of such compounds (Kubo et al., 1997)(Kubo et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving Di-(1-pyrenylmethyl)ether often explore its reactivity under various conditions, including its participation in photochemical reactions and its behavior in the presence of metal ions. The compound's ability to form complexes with metals can lead to changes in its fluorescence characteristics, useful for sensing applications. For example, the synthesis and complexation behavior of diaza-18-crown-6 carrying two pyrenylmethyl groups have demonstrated the photophysical changes upon metal ion binding (Kubo & Sakurai, 1996)(Kubo & Sakurai, 1996).

Physical Properties Analysis

The physical properties of Di-(1-pyrenylmethyl)ether, such as solubility, melting point, and fluorescence spectra, are crucial for its potential applications. The fluorescence properties, in particular, are influenced by the molecular structure and the environment, with studies on related compounds highlighting the role of solvent polarity and temperature in determining fluorescence responses (Maeda et al., 2019)(Maeda et al., 2019).

Chemical Properties Analysis

Di-(1-pyrenylmethyl)ether's chemical properties, including reactivity and stability, are influenced by its aromatic structure and the presence of the ether linkage. The compound's interaction with light and its ability to participate in photoinduced reactions make it a candidate for studies in photophysics and photochemistry. The behavior of similar compounds in the presence of metal ions and under various environmental conditions provides insights into the chemical properties of ether-linked pyrenyl compounds (Kubo et al., 1997)(Kubo et al., 1997).

Scientific Research Applications

  • Aggregation Behavior Study : The aggregation behavior of dodecyl 1-pyrenylmethyl ether in dioxane-water mixture solvents is utilized to study structure-polarity relations of aggregates. This aids in understanding their properties (Sang, Tian, & Ji, 2006).

  • Biological Activity Analysis : Di-(1-pyrenylmethyl)ether is used in DIVEMA (a 1:2 copolymer of divinyl ether and maleic anhydride) to demonstrate the effect of molecular weight on biological activity (Breslow, Edwards, & Newburg, 1973).

  • Microviscosity Determination : Di-(1-pyrenylmethyl)ether remains a valuable probe for determining the microviscosity of hydrophobic domains in aqueous solutions (Fowler et al., 2015).

  • Metal Ion Interaction Studies : Metal ions in N,N′-Bis(1-pyrenylmethyl)-4,13-diaza-18-crown-6 ether enhance emission intensity of monomers and excimers, resulting in unique photophysical properties (Kubo & Sakurai, 1996).

  • Fluorescence Sensing of Metal Cations : New lariat ethers with plural pyrenylmethyl groups on the sidearms show improved fluorescence sensing of alkaline earth metal cations due to cooperative participation of one sidearm in crown ring complexation (Nakahara et al., 2002).

  • Photophysical Properties Analysis : The elongation of the central part in pyrene dimers allows for a quasi-parallel arrangement of pyrene chromophores, contributing to excimer formation and a blue-shifted fluorescence energy (Lukes et al., 2010).

  • Synthesis of Hydrocarbons : Research led to the synthesis of hydrocarbons capable of diyl formation, using phenyllithium and bromobenzene and lithium, with high yield and easy access (Wittig, 1980).

  • Cosolubilization Studies : Di-(1-pyrenylmethyl)ether is used in the study of cosolubilization of 4,4′-dibromodiphenyl ether and naphthalene/pyrene in various surfactant micelles (Yang et al., 2015).

properties

IUPAC Name

1-(pyren-1-ylmethoxymethyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22O/c1-3-21-7-9-25-11-13-27(29-17-15-23(5-1)31(21)33(25)29)19-35-20-28-14-12-26-10-8-22-4-2-6-24-16-18-30(28)34(26)32(22)24/h1-18H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWSQWLDGXGQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225810
Record name Di-(1-pyrenylmethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-(1-pyrenylmethyl)ether

CAS RN

74833-81-1
Record name Di-(1-pyrenylmethyl)ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074833811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-(1-pyrenylmethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
KA Zachariasse, WLC Vaz, C Sotomayor… - Biochimica et Biophysica …, 1982 - Elsevier
Human erythrocyte ghost membranes have been investigated using two intramolecular excimer probes, di(1-pyrenyl)propane and di(1-pyrenylmethyl) ether. Values for the viscosity of …
Number of citations: 103 www.sciencedirect.com
P Hrdlovič, I Lukáč - Journal of Photochemistry and Photobiology A …, 2000 - Elsevier
Spectral properties of monosubstituted derivatives of pyrene were compared in low viscosity solvents such as cyclohexane, chloroform, and methanol, in high viscosity solvents such as …
Number of citations: 27 www.sciencedirect.com
J Kollár, P Hrdlovič, Š Chmela - Journal of Photochemistry and …, 2010 - Elsevier
Spectral properties of bichromophoric pyrene probes with different linkage between pyrene units were compared in chloroform, cyclohexane and methanol, as well as in the polymer …
Number of citations: 19 www.sciencedirect.com
J Claracq, SFCR Santos, J Duhamel, C Dumousseaux… - Langmuir, 2002 - ACS Publications
Several fluorescence techniques have been applied to characterize the aggregates of styrene−maleic anhydride copolymers (SMA). The formation of hydrophobic microdomains was …
Number of citations: 35 pubs.acs.org
V Lukeš, M Ilčin, J Kollár, P Hrdlovič, Š Chmela - Chemical Physics, 2010 - Elsevier
The combined theoretical and spectroscopic study of pyrene molecule and its two model sterically constrained dimers (DPyM: di(1-pyrenylmethyl) ether and DPyS: 2,3-di(4-(1-…
Number of citations: 14 www.sciencedirect.com
T Nedelčev, I Krupa, P Hrdlovič, J Kollár… - Journal of sol-gel …, 2010 - Springer
Fluorescent probes pyrene (Py), di(1-pyrenylmethyl)ether (DiPyM) and newly synthesized 2,3-bis-[4-(1-pyrenemethoxy)methylphenyl]butane (DiPyS) were used to monitor the formation …
Number of citations: 5 link.springer.com
M Fowler, V Hisko, J Henderson, R Casier, L Li… - Langmuir, 2015 - ACS Publications
This study provides experimental evidence that di(1-pyrenylmethyl) ether or DiPyMe, a well-known fluorescent probe employed to determine the microviscosity of surfactant or polymeric …
Number of citations: 12 pubs.acs.org
M Danko, P Hrdlovič, E Borsig - Polymer, 2003 - Elsevier
A real-time monitoring of excimer emission fluorescence probe di(1-pyrenemethyl)ether (DiPyM) was used for study swelling interpenetrating polymer network (IPN) consisting of …
Number of citations: 14 www.sciencedirect.com
DF Anghel, JL Toca-Herrera, FM Winnik, W Rettig… - Langmuir, 2002 - ACS Publications
… The di-1-pyrenylmethyl ether of PEO preserves the vibrational fine structure of monomer emission, like that of pyrene itself, 22 and CAC of SDS determined from plots of I E /I M and I 1 /I …
Number of citations: 80 pubs.acs.org
T Corrales, C Peinado, MJ Garcia-Casas… - … of Photochemistry and …, 2008 - Elsevier
Chemiluminescence emission is shown to be a valuable method for the analysis and monitoring of the photochemical transformation process in BZMA-co-S copolymers. BZMA-co-S …
Number of citations: 2 www.sciencedirect.com

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